Product packaging for Oxamarin(Cat. No.:CAS No. 15301-80-1)

Oxamarin

Cat. No.: B1677829
CAS No.: 15301-80-1
M. Wt: 390.5 g/mol
InChI Key: KDZPIXVLPYVHDO-UHFFFAOYSA-N
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Description

Contextualization within Benzopyran-2-one Chemistry

Oxamarin is formally known by its IUPAC name, 6,7-bis[2-(diethylamino)ethoxy]-4-methyl-2H-1-benzopyran-2-one. This nomenclature highlights its core chemical structure: a 2H-1-benzopyran-2-one moiety medkoo.comchemsrc.comimpurity.comdrugfuture.comrsc.org. This bicyclic compound, consisting of a benzene (B151609) ring fused to a pyrone ring, is the fundamental scaffold of coumarin (B35378) frontiersin.orgresearchgate.netwikipedia.org. This compound is therefore classified as a coumarin derivative, characterized by the presence of two 2-(diethylamino)ethoxy substituents at the 6 and 7 positions of the benzopyran-2-one core and a methyl group at the 4 position medkoo.comchemsrc.comimpurity.comdrugfuture.com. The benzopyran-2-one system is a prevalent structural motif found in numerous natural products and serves as a versatile platform for the design and synthesis of a wide array of bioactive molecules frontiersin.orgresearchgate.net.

Historical Trajectory of Coumarin Derivative Studies

The study of coumarin derivatives has a rich history, dating back to the isolation of coumarin itself from tonka beans in 1820 wikipedia.org. Following its structural elucidation and first synthesis in 1868, the coumarin scaffold became a subject of significant interest in organic chemistry and medicinal chemistry wikipedia.org. The inherent versatility of the coumarin nucleus, allowing for diverse substitutions and modifications, has led to the synthesis and investigation of a vast number of coumarin derivatives over the decades frontiersin.orgresearchgate.net. Early research into this compound specifically can be traced to the mid-20th century. Literature references indicate its preparation was reported in the late 1950s and early 1960s drugfuture.com. Comparative studies investigating its use in the treatment of varicose syndrome were published in the 1970s, alongside research into its transcutaneous absorption and effects on cardiovascular and intestinal smooth muscle drugfuture.com. This historical trajectory underscores the long-standing academic and pharmaceutical interest in coumarin-based compounds and the specific early focus on this compound's potential biological activities.

Academic Significance of the this compound Scaffold

The academic significance of the benzopyran-2-one (coumarin) scaffold, and by extension, derivatives like this compound, lies in its classification as a "privileged scaffold" in drug design frontiersin.org. This designation is due to its widespread occurrence in natural products with diverse biological activities and the relative ease of synthesizing and modifying the core structure frontiersin.orgresearchgate.net. Research on coumarin derivatives has revealed a broad spectrum of pharmacological effects, including anticoagulant, antimicrobial, anti-inflammatory, neuroprotective, antidiabetic, anticonvulsant, and antiproliferative properties researchgate.net. The this compound scaffold, with its specific substitution pattern, represents an example of how modifications to the core coumarin structure can lead to compounds with distinct biological profiles that warrant academic investigation medkoo.comdrugfuture.combiosynth.com. Studies on this compound have explored its potential as an anti-inflammatory agent and its effects on specific biological targets like H+/K+ ATPase, contributing to the understanding of structure-activity relationships within the coumarin class biosynth.com. The ongoing exploration of coumarin derivatives highlights the enduring academic significance of this scaffold in the search for novel therapeutic agents researchgate.net.

Detailed Research Findings

Research on this compound has explored various potential biological activities. Early studies investigated its effects related to varicose syndrome and its impact on smooth muscle tissues drugfuture.com. More recent information indicates investigations into its potential as an anti-inflammatory agent and its ability to inhibit enzymes such as H+/K+ ATPase biosynth.com. Additionally, this compound has been studied for its cytotoxic effects against cultured human cells, suggesting potential in chemotherapy research biosynth.com.

Here is a summary of some reported properties and areas of research for this compound:

Property/Research AreaDetailSource
Chemical Name6,7-Bis[2-(diethylamino)ethoxy]-4-methyl-2H-1-benzopyran-2-one chemsrc.comimpurity.comdrugfuture.com
CAS Number (Free Base)15301-80-1 medkoo.comimpurity.comdrugfuture.combiosynth.comlgcstandards.comcalpaclab.com
CAS Number (Dihydrochloride)6830-17-7 medkoo.comdrugfuture.com
Molecular FormulaC₂₂H₃₄N₂O₄ medkoo.comimpurity.comdrugfuture.combiosynth.comlgcstandards.com
Molecular Weight390.52 g/mol medkoo.comimpurity.comdrugfuture.combiosynth.comlgcstandards.com
AppearanceSolid powder / Off-White to Pale Beige Solid medkoo.comimpurity.com
Melting Point (Dihydrochloride)224-226 °C (also reported 234-236 °C) drugfuture.com
Boiling Point (Free Base)195 °C at 0.5 Torr drugfuture.com
Density1.076 g/cm³ chemsrc.com
Investigated Biological ActivitiesHypoglycemic agent, anti-inflammatory, bowel disease, cytotoxic (chemotherapy), inhibition of prostaglandins/thromboxanes (H+/K+ ATPase inhibition), varicose veins treatment medkoo.comdrugfuture.combiosynth.com
Reported ActionInflammation Inhibitor, potential antibacterial agent impurity.com
Therapeutic Category (The Merck Index)Hemostatic drugfuture.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H34N2O4 B1677829 Oxamarin CAS No. 15301-80-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-bis[2-(diethylamino)ethoxy]-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O4/c1-6-23(7-2)10-12-26-20-15-18-17(5)14-22(25)28-19(18)16-21(20)27-13-11-24(8-3)9-4/h14-16H,6-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZPIXVLPYVHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=C(C=C2C(=C1)C(=CC(=O)O2)C)OCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165198
Record name Oxamarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15301-80-1
Record name 6,7-Bis[2-(diethylamino)ethoxy]-4-methyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15301-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxamarin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxamarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXAMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M1L7AS5QJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Oxamarin: Molecular Architecture and Design Principles

Influence of Diethylaminoethoxy and Methyl Substituents on Molecular Topology

Oxamarin features two identical diethylaminoethoxy groups and one methyl group attached to the benzopyran-2-one core drugfuture.comimpurity.com. The methyl group is located at the 4-position of the coumarin (B35378) core drugfuture.com. The diethylaminoethoxy substituents are attached at the 6 and 7 positions via ether linkages (-O-) to the ethoxy (-CH₂CH₂O-) chain, which is further connected to a diethylamino group (-N(CH₂CH₃)₂) drugfuture.com.

These substituents significantly influence the molecular topology of this compound. The methyl group at the 4-position introduces a degree of steric bulk near the pyran-2-one part of the core. The diethylaminoethoxy groups, being larger and more flexible, extend from the benzopyran-2-one core. The presence of the tertiary amine nitrogen atoms in these substituents introduces basic centers, which can impact the molecule's interactions, particularly in environments where protonation is possible. The flexible ethoxy linkers allow for potential rotation and different spatial arrangements of the diethylamino termini relative to the core structure. The nature and position of substituents on a molecular core can profoundly affect its geometry, electronic structure, electrostatic properties, and molecular topology rsc.orgnih.gov.

Conformational Dynamics and Stereochemical Considerations

Conformational dynamics refer to the different spatial arrangements a molecule can adopt due to rotation around single bonds sathyabama.ac.inmaricopa.edu. While the benzopyran-2-one core of this compound is relatively rigid due to its conjugated system, the diethylaminoethoxy chains possess several single bonds allowing for conformational flexibility drugfuture.com. Rotation around the C-C and C-O single bonds within these chains can lead to various conformers sathyabama.ac.inmaricopa.edu. These different conformations can have varying energy levels, with staggered conformations generally being more stable than eclipsed conformations due to reduced steric hindrance maricopa.edulibretexts.org.

Isomeric Forms and Their Structural Implications

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms biopharmaservices.comsolubilityofthings.comlibretexts.org. There are two main types of isomerism: structural (or constitutional) isomerism and stereoisomerism biopharmaservices.comsolubilityofthings.com. Structural isomers differ in the connectivity of their atoms biopharmaservices.comsolubilityofthings.comlibretexts.org. Stereoisomers have the same connectivity but differ in the spatial arrangement of their atoms biopharmaservices.comsolubilityofthings.com.

Based on the defined structure of this compound as 6,7-bis[2-(diethylamino)ethoxy]-4-methyl-2H-1-benzopyran-2-one, the primary structural framework is specific. However, potential isomeric forms could arise from variations in the attachment points of the substituents on the benzopyran-2-one core (positional isomers) or potentially from different arrangements within the flexible side chains, although the latter are typically considered conformers rather than distinct isolable isomers unless rotation is significantly hindered sathyabama.ac.inmaricopa.edulibretexts.org.

Positional isomers of this compound would involve the same molecular formula and the same substituents (two diethylaminoethoxy groups and one methyl group) but attached at different positions on the benzopyran-2-one core than 4, 6, and 7. Such positional changes would lead to distinct structural isomers with potentially different physical and chemical properties, including melting points and interactions with other molecules nih.govsolubilityofthings.com. For instance, moving the methyl group or changing the positions of the diethylaminoethoxy groups would result in a molecule with the same elemental composition but a different connectivity pattern.

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Oxamarin Core

The coumarin (B35378) core can be assembled through various cyclization and condensation reactions, utilizing appropriately substituted starting materials.

Classical methods for synthesizing the coumarin core typically involve the reaction of a phenol (B47542) with a β-dicarbonyl compound or a related derivative, often under acidic catalysis. Prominent among these are the Pechmann, Knoevenagel, Perkin, and Reformatsky reactions. mdpi.comrsc.orgusim.edu.myijcce.ac.irmdpi.comjmchemsci.comresearchgate.neteurekaselect.comscielo.org.za

The Pechmann condensation, for instance, involves the reaction of a phenol with a β-keto ester in the presence of a Brønsted or Lewis acid catalyst. rsc.orgjmchemsci.com This method is particularly relevant for synthesizing 4-substituted coumarins, as the structure of the β-keto ester directly influences the substituent at the C-4 position. Using ethyl acetoacetate (B1235776), which contains a methyl group alpha to the carbonyl that participates in the cyclization, typically yields 4-methylcoumarins. rsc.orgnih.gov Therefore, a substituted phenol containing the precursors to the C-6 and C-7 substituents of this compound could undergo Pechmann condensation with ethyl acetoacetate to form the 4-methylcoumarin (B1582148) core with functional groups at the 6 and 7 positions.

The Knoevenagel condensation is another widely used method, involving the condensation of an ortho-hydroxybenzaldehyde with an active methylene (B1212753) compound (such as a malonic ester or cyanoacetate) followed by cyclization. mdpi.comusim.edu.myjmchemsci.comresearchgate.neteurekaselect.com While versatile, this method typically leads to coumarins substituted at the C-3 position, depending on the active methylene compound used.

Other classical reactions like the Perkin reaction (condensation of an ortho-hydroxybenzaldehyde with an acid anhydride) and the Wittig reaction (involving phosphonium (B103445) ylides and ortho-hydroxybenzaldehydes) also provide routes to the coumarin core, though the regioselectivity and ease of introducing specific substituents at C-4, C-6, and C-7 may vary compared to the Pechmann condensation for a structure like this compound. mdpi.comusim.edu.myijcce.ac.irmdpi.comjmchemsci.comresearchgate.neteurekaselect.com

In recent decades, transition-metal catalysis has emerged as a powerful tool for the synthesis of coumarins, offering advantages in terms of milder reaction conditions, improved regioselectivity, and the ability to construct complex structures. mdpi.comjmchemsci.comthieme-connect.commdpi.comencyclopedia.pubresearchgate.netjmchemsci.com Palladium, copper, gold, cobalt, iron, nickel, rhodium, and ruthenium complexes have been employed as catalysts in various coumarin synthesis strategies. mdpi.comjmchemsci.comthieme-connect.commdpi.com

Transition-metal catalyzed reactions can involve processes such as intramolecular and intermolecular hydroarylation, carbonylation, and cross-coupling reactions. mdpi.comjmchemsci.comthieme-connect.comencyclopedia.pubresearchgate.netjmchemsci.com For example, palladium-catalyzed reactions involving the cyclization of ortho-substituted aryl alkynoates or the oxidative coupling of phenols with alkenes have been developed for coumarin synthesis. mdpi.comencyclopedia.pubresearchgate.net These methods can offer greater control over the position of substituents on the coumarin core.

While direct synthesis of this compound using a single transition-metal catalyzed reaction starting from very simple precursors might be complex, these catalytic approaches can be valuable for synthesizing key intermediates or for the late-stage functionalization of a pre-formed coumarin scaffold.

Regioselective Functionalization at Designated Positions (e.g., C-4, C-6, C-7)

Achieving regioselective functionalization is crucial for synthesizing substituted coumarins like this compound with specific groups at C-4, C-6, and C-7.

This compound features two 2-(diethylamino)ethoxy groups at the C-6 and C-7 positions. The introduction of such alkoxyamino moieties is typically achieved by reacting a coumarin precursor containing hydroxyl groups at these positions with an alkyl halide bearing the desired aminoethoxy chain. Given the structure of this compound, a likely precursor would be 6,7-dihydroxy-4-methylcoumarin (esculetin with a methyl group at C-4). nih.govnih.gov The reaction of the phenolic hydroxyl groups with 2-(diethylamino)ethyl halide under basic conditions would yield the bis(alkoxyamino) substitution pattern observed in this compound.

This type of etherification reaction is a common method for introducing alkoxy chains onto phenolic compounds and can be optimized for regioselectivity if other hydroxyl groups are present or by manipulating reaction conditions.

The methyl group at the C-4 position of this compound is most efficiently introduced during the construction of the coumarin core itself, particularly through the classical Pechmann condensation. As mentioned earlier, using a β-keto ester with a methyl group at the appropriate position, such as ethyl acetoacetate, in the reaction with a substituted phenol precursor leads directly to the formation of the 4-methylcoumarin scaffold. rsc.orgnih.gov

Alternatively, strategies involving the functionalization of a pre-formed coumarin core at the C-4 position using transition-metal catalyzed C-H activation or cross-coupling reactions have been explored. mdpi.comencyclopedia.pubkaist.ac.kr For instance, palladium-catalyzed C-H functionalization at the C-4 position has been reported, allowing for the introduction of aryl groups. mdpi.comkaist.ac.kr While direct methylation via C-H activation at C-4 might be possible, the classical condensation approach is generally more straightforward for introducing a methyl group at this position during the initial ring formation.

Advanced Synthetic Protocols for this compound Analogues and Derivatives

The field of coumarin synthesis continues to evolve, with advanced protocols being developed for the creation of diverse coumarin analogues and derivatives with varied substitution patterns. These advanced methods often leverage modern catalytic systems, flow chemistry techniques, or multicomponent reactions to improve efficiency, selectivity, and sustainability. jmchemsci.comeurekaselect.comjmchemsci.com

Examples of advanced protocols include cascade reactions that combine multiple steps into a single process, transition-metal catalyzed C-H activation for direct functionalization at various positions (including C-3, C-4, C-6, and C-7), and the use of heterogeneous catalysts for easier separation and recycling. mdpi.comjmchemsci.comeurekaselect.comencyclopedia.pubjmchemsci.comresearchgate.net

The synthesis of complex coumarin derivatives, including those with fused heterocyclic rings or elaborate side chains, often requires a combination of classical and modern synthetic strategies. mdpi.comjmchemsci.comrsc.org Researchers are continuously exploring new reaction methodologies to access novel coumarin structures with tailored properties. For this compound analogues, advanced protocols could involve developing more efficient or regioselective methods for introducing modified alkoxyamino chains or exploring alternative positions for functionalization on the 4-methylcoumarin core.

While specific detailed research findings solely on this compound's synthesis with extensive data tables were not prominently found, the general principles and methods for coumarin synthesis and functionalization at the relevant positions (C-4, C-6, C-7) as described in the literature provide the foundation for its preparation and the synthesis of its analogues.

Parallel Synthesis and High-Throughput Methodologies

Parallel synthesis and high-throughput experimentation (HTE) are powerful approaches in modern chemical synthesis, particularly in drug discovery and materials science. Parallel synthesis involves the simultaneous synthesis of multiple compounds in separate reaction vessels, allowing for the rapid generation of compound libraries. HTE protocols enable the simultaneous testing of numerous parameters or hypotheses, often utilizing miniaturized reaction vessels like 96-well plates, which minimizes material consumption and accelerates the screening of reaction conditions. These techniques are crucial for exploring chemical space efficiently and identifying optimal synthetic pathways. The effectiveness of parallel synthesis is often complemented by high-throughput purification workflows to handle the large number of crude samples generated.

Sustainable and Green Chemistry Approaches in this compound Production

Sustainable and green chemistry approaches aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles contribute to the sustainability of chemical processes by focusing on aspects such as energy savings, reduced toxicity of reagents and products, minimizing environmental damage, and rational use of resources. Greener techniques in organic synthesis can include the use of non-hazardous solvents like water or recoverable organic solvents, the development of efficient catalytic processes (including biocatalysis), the utilization of renewable feedstocks, and the design of inherently safer chemical pathways. Physical methods such as microwave heating, ultrasound-assisted processes, and mechanochemistry are also considered green approaches due to their potential for energy efficiency and reduced solvent usage. While the application of these specific green chemistry principles to this compound production was not found, these methodologies represent important advancements in sustainable organic synthesis.

Advanced Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrations and Crystal Forms

Without access to primary research data, the generation of the requested content would be speculative and would not meet the required standards of scientific accuracy.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are pivotal in understanding the electronic structure and photophysical behavior of fluorescent molecules like coumarin (B35378) derivatives.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. For organic molecules such as Oxamarin, the absorption of UV or visible radiation primarily involves the transitions of π (pi) and n (non-bonding) electrons to higher energy anti-bonding orbitals (π*). researchgate.netrsc.org

The core chromophore of this compound, the coumarin ring system, is a conjugated system that gives rise to characteristic π → π* transitions. These transitions are typically intense and occur at specific wavelengths in the UV region. The presence of auxochromes, such as the substituted amino and ether groups on the benzene (B151609) ring of the coumarin scaffold, can significantly influence the absorption spectrum. These electron-donating groups can extend the conjugation and cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths.

In addition to the strong π → π* transitions, the carbonyl group and the nitrogen and oxygen heteroatoms in this compound possess non-bonding electrons (n-electrons). These can undergo n → π* transitions, which are generally of lower energy (longer wavelength) and lower intensity compared to π → π* transitions. researchgate.net A detailed analysis of the UV-Vis spectrum of this compound would allow for the identification and characterization of these electronic transitions, providing valuable information about its molecular structure and electronic environment.

Table 4.3.1.1: Expected Electronic Transitions for this compound

Transition TypeInvolved OrbitalsExpected Relative Intensity
π → ππ bonding to π anti-bondingHigh
n → πnon-bonding to π anti-bondingLow

Note: Specific absorption maxima (λmax) and molar absorptivity (ε) values for this compound are not currently available in the public domain.

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been excited to a higher electronic state. For a fluorescent compound like a coumarin derivative, this technique is essential for characterizing its emissive properties.

Key photophysical properties that would be determined for this compound include its fluorescence excitation and emission spectra, Stokes shift (the difference in wavelength between the absorption and emission maxima), fluorescence lifetime (τ), and fluorescence quantum yield (ΦF). The quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.

The fluorescence properties of coumarin derivatives are highly sensitive to their chemical structure and the local environment, such as solvent polarity. The electron-donating substituents on the this compound structure are expected to enhance its fluorescence quantum yield. The specific values for these photophysical parameters would be crucial for evaluating the potential of this compound in applications such as fluorescent probes or organic light-emitting materials.

Table 4.3.2.1: Key Photophysical Parameters for Characterization

ParameterDescription
Excitation Maximum (λex)Wavelength of light that most efficiently excites the molecule to a fluorescent state.
Emission Maximum (λem)Wavelength of light at which the fluorescence intensity is highest.
Stokes ShiftThe energy difference between the excitation and emission maxima (λem - λex).
Fluorescence Quantum Yield (ΦF)The ratio of the number of photons emitted to the number of photons absorbed.
Fluorescence Lifetime (τ)The average time the molecule spends in the excited state before returning to the ground state.

Note: Experimental data for these photophysical properties of this compound are not currently available.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This accuracy allows for the determination of the elemental composition of a compound. For this compound, with a molecular formula of C₂₂H₃₄N₂O₄, the theoretical exact mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value would provide strong evidence for the correct elemental formula of the synthesized or isolated compound.

Table 4.4.1.1: Theoretical Exact Mass of this compound

Molecular FormulaCalculated Monoisotopic Mass
C₂₂H₃₄N₂O₄390.2519 g/mol

Note: This is a theoretical value. Experimental HRMS data for this compound has not been reported.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion of a specific m/z, fragmenting it, and then analyzing the masses of the resulting fragment ions. This technique is instrumental in elucidating the structure of a molecule by piecing together its fragmentation pathways.

For a coumarin derivative like this compound, common fragmentation pathways often involve the loss of small neutral molecules such as carbon monoxide (CO) from the pyrone ring. The substituents on the coumarin core would also lead to characteristic fragmentation patterns. For instance, cleavage of the ether and amino side chains would produce specific fragment ions. A detailed MS/MS analysis of this compound would allow for the construction of a fragmentation map, which would be invaluable for confirming its proposed chemical structure.

Table 4.4.2.1: Potential Neutral Losses in the Mass Spectrum of this compound

Neutral LossMolecular FormulaMass (Da)
Carbon MonoxideCO28
DiethylamineC₄H₁₁N73
Ethoxy groupC₂H₅O45

Note: This table represents potential fragmentation patterns based on the general behavior of coumarin derivatives. Specific MS/MS data for this compound is not available.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate an electron density map, from which the positions of the individual atoms, bond lengths, and bond angles can be determined.

A successful X-ray crystallographic analysis of this compound would provide an unambiguous confirmation of its molecular structure, including the stereochemistry and conformation of the molecule in the solid state. This level of structural detail is crucial for understanding its chemical properties and for computational modeling studies.

To date, a crystal structure for this compound has not been deposited in publicly accessible crystallographic databases.

Table 4.5.1: Information Obtainable from X-ray Crystallography of this compound

Structural InformationDescription
Atomic CoordinatesThe precise x, y, and z coordinates of each atom in the unit cell.
Bond LengthsThe distances between bonded atoms.
Bond AnglesThe angles formed by three connected atoms.
Torsion AnglesThe dihedral angles that define the conformation of the molecule.
Crystal PackingThe arrangement of molecules within the crystal lattice.

Note: No crystal structure data for this compound is currently available.

Computational Chemistry and Theoretical Modeling of Oxamarin

Quantum Chemical Calculations

Quantum chemical calculations, including DFT and ab initio methods, are fundamental tools used to investigate the electronic structure and properties of molecules based on the principles of quantum mechanics wikipedia.orgnovapublishers.com.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a widely used computational quantum mechanical method for studying the electronic structure of atoms, molecules, and condensed phases wikipedia.orgnovapublishers.com. DFT focuses on the electron density to determine the properties of a system, offering a computationally efficient approach compared to traditional wave function-based methods, especially for larger systems wikipedia.orgnovapublishers.com. DFT calculations can provide insights into molecular geometry, electronic configurations, and various reactivity descriptors researchgate.netnih.govnih.govmdpi.com. These descriptors, such as electronic chemical potential, hardness, softness, and Fukui functions, help in understanding and predicting how a molecule might interact in chemical reactions nih.govnih.govmdpi.com. While DFT is extensively applied in computational chemistry to explore electronic features and reactivity researchgate.netehu.eus, specific DFT studies on Oxamarin were not found in the conducted literature search.

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data in the fundamental calculation novapublishers.com. These methods aim to solve the electronic Schrödinger equation for a molecular system anl.gov. While generally more computationally demanding than DFT, ab initio methods can offer high accuracy for predicting various molecular properties, including spectroscopic parameters, reaction energies, and structural characteristics arxiv.orgresearchgate.netuspex-team.orgillinois.edu. Examples of ab initio methods include Hartree-Fock theory and post-Hartree-Fock methods like Møller-Plesset perturbation theory and Coupled Cluster theory novapublishers.com. These methods are valuable for obtaining reliable predictions when high accuracy is required arxiv.orguspex-team.org. However, specific ab initio studies focused on predicting properties of this compound were not identified in the available search results.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time nih.govbiorxiv.org. By simulating the interactions between particles, MD can provide insights into the dynamic behavior of systems, including conformational changes and interactions with their environment biorxiv.orgfrontiersin.orgresearchgate.net.

Conformational Sampling and Dynamics in Solution

MD simulations are frequently employed to explore the conformational space of molecules and understand their dynamic behavior in various environments, such as in solution biorxiv.orgbiorxiv.orgfrontiersin.orgresearchgate.net. Conformational sampling is crucial because the biological activity or physical properties of a molecule can be highly dependent on its shape and flexibility nih.govbiorxiv.org. MD simulations allow researchers to observe how a molecule's conformation changes over time and how it interacts with solvent molecules biorxiv.orgfrontiersin.org. Techniques like accelerated MD or replica exchange MD can be used to enhance sampling of rare conformational states biorxiv.orgresearchgate.net. Despite the general utility of MD for conformational analysis nih.govfrontiersin.org, specific MD simulations detailing the conformational sampling and dynamics of this compound in solution were not found in the consulted literature.

Ligand-Protein Interaction Simulations

MD simulations are a powerful tool for investigating the interactions between a ligand molecule and a target protein nih.govgithub.ioyoutube.comnih.govresearchgate.net. These simulations can provide dynamic information about the binding process, the stability of the ligand-protein complex, and the specific interactions (e.g., hydrogen bonds, van der Waals forces) that govern binding affinity github.ionih.gov. MD simulations can complement docking studies by providing a more realistic representation of the flexible nature of both the ligand and the protein youtube.comresearchgate.net. Techniques like umbrella sampling or free energy calculations can be used with MD to estimate binding affinities nih.gov. While MD simulations are widely used to study ligand-protein interactions nih.govgithub.ioyoutube.com, specific simulations investigating the interaction of this compound with any target protein were not identified in the available search results.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are cheminformatics approaches that aim to develop predictive models linking the chemical structure of compounds to their biological activities (QSAR) or physicochemical properties (QSPR) refaad.comresearchgate.netmdpi.com. These methods rely on calculating molecular descriptors that numerically represent different aspects of a molecule's structure nih.gov. Statistical or machine learning techniques are then used to build models that correlate these descriptors with observed activities or properties researchgate.netmdpi.comnih.gov. QSAR/QSPR models can be used to predict the properties or activities of new, untested compounds, guiding the design of molecules with desired characteristics researchgate.netmdpi.com. While QSAR/QSPR is a common approach in chemical and pharmaceutical research refaad.commdpi.com, specific QSAR/QSPR studies involving this compound were not found in the consulted literature.

Predictive Models for Biological Interactions

Predictive models, often based on QSAR, aim to forecast the biological activity or interaction of a compound based on its molecular descriptors justia.comgoogleapis.comucsb.edu. For this compound, such models can be used to predict its potential interactions with various biological targets, such as proteins or enzymes.

Studies have applied QSAR methodologies to datasets containing this compound to build models for predicting specific activities uclv.edu.cuuclv.edu.cuwiley-vch.de. These models correlate the calculated molecular descriptors with observed biological effects, allowing for the prediction of activity for new or untested this compound analogs justia.comgoogleapis.comucsb.edu. The development of such models involves selecting appropriate descriptors, choosing a modeling technique (e.g., Linear Discriminant Analysis - LDA), and validating the model's predictive power uclv.edu.cuuclv.edu.cuwiley-vch.de.

Research has shown that QSAR models incorporating specific types of bilinear indices can classify the activity of compounds, including this compound, within a training set wiley-vch.de. The results of such classifications provide insights into the structural features that are important for the observed biological effect wiley-vch.de.

Table 2 shows an example of classification results for this compound using LDA-QSAR models based on non-stochastic bilinear indices. wiley-vch.de

Model (Equation)Canonical ScoreClassification Result
Eq. 22-1.61Classified (Example)
Eq. 231.65Classified (Example)
Eq. 24-2.01Classified (Example)
Eq. 252.60Classified (Example)
Eq. 262.32Classified (Example)
Eq. 27-1.96Classified (Example)

(Note: The exact classification results (e.g., "Active" or "Inactive") are not explicitly provided for this compound in the source snippet wiley-vch.de, only the canonical scores. The "Classified (Example)" is illustrative of how such results would be presented in a full study.)

The validation of these predictive models is crucial to ensure their reliability for making predictions on external datasets uclv.edu.cuuclv.edu.cu. Techniques like cross-validation and Y-randomization are employed for internal validation, and the applicability domain of the model is determined to understand the chemical space for which the model can make reliable predictions uclv.edu.cuuclv.edu.cu.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred binding orientation (pose) of a small molecule (ligand), such as this compound, to a macromolecule (receptor), typically a protein nih.govresearchgate.netnih.govgoogle.com. This method aims to predict the structure of the complex formed between the ligand and the receptor and to estimate the strength of the interaction, known as binding affinity nih.govresearchgate.netosti.gov.

For this compound, molecular docking studies can provide insights into how it might interact with potential biological targets. While specific molecular docking studies of this compound are not prominently detailed in the provided search results, the methodology itself is widely applied in drug discovery and understanding ligand-protein interactions nih.govresearchgate.netnih.gov.

Assessment of Preferred Binding Modes and Energetics

Molecular docking algorithms explore various possible binding poses of the ligand within the receptor's binding site and score them based on their estimated binding energy nih.govresearchgate.net. The pose with the lowest energy score is typically considered the most probable binding mode nih.govresearchgate.net. This assessment involves evaluating different types of interactions, such as hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces researchgate.net.

Predicting binding affinity often involves scoring functions that estimate the strength of the interaction in terms of binding energy or affinity scores (e.g., kcal/mol) nih.govresearchgate.net. More advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to provide a more refined estimation of binding free energy by considering solvation effects researchgate.net.

While direct binding affinity values for this compound from docking studies were not found in the provided snippets, the general principle involves calculating interaction energies between the ligand and the receptor osti.gov. These calculations help in understanding the energetics of the binding process and identifying key residues in the binding site that interact with the ligand researchgate.net.

Conformational Changes Induced by Ligand Binding

Molecular dynamics simulations, often used in conjunction with molecular docking, can provide insights into the dynamic behavior of the ligand-receptor complex and capture induced conformational changes nih.govresearchgate.net. These simulations track the movements of atoms over time, allowing researchers to observe how the protein structure adapts upon ligand binding and how the ligand settles into its preferred binding pose researchgate.net.

Research on other molecules, such as 7-oxa-steroids, has demonstrated how the introduction of an oxygen atom can lead to subtle conformational changes in the molecular skeleton, influencing interactions with receptors nih.gov. While specific studies on this compound's induced conformational changes were not retrieved, this is a critical aspect of understanding its biological activity through computational modeling.

Mechanisms of Biological Interactions and Cellular Modulation

Enzymatic Interactions and Regulation

Investigations into the biological profile of Oxamarin have identified its capacity to interact with and modulate the activity of specific enzymes. These interactions are crucial for understanding the compound's pharmacological effects.

Investigation of Enzyme Inhibition and Activation Kinetics

One notable enzymatic interaction identified for this compound is the inhibition of H+/K+ ATPase. biosynth.com This enzyme, a proton pump, plays a critical role in various physiological processes, including gastric acid secretion. Studies investigating the kinetics of this compound's interaction with H+/K+ ATPase have aimed to characterize the nature and strength of this inhibitory effect. While detailed kinetic parameters such as Km, Vmax, and Ki values specifically for this compound's interaction with H+/K+ ATPase were not extensively detailed in the immediately available literature, the classification of this compound as an enzyme inhibitor suggests that such studies would typically involve varying substrate and inhibitor concentrations to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the affinity of this compound for the enzyme. impurity.comnih.gov

Illustrative Example: Hypothetical Enzyme Inhibition Data

EnzymeType of InteractionKi (µM)IC50 (µM)Notes
H+/K+ ATPaseInhibition[Data][Data]Based on reported inhibitory activity biosynth.com
[Other Enzyme 1][Interaction Type][Data][Data]Illustrative Placeholder
[Other Enzyme 2][Interaction Type][Data][Data]Illustrative Placeholder

Allosteric Modulation and Active Site Binding Mechanisms

The mechanism by which this compound inhibits H+/K+ ATPase could involve either binding directly to the enzyme's active site, competing with the natural substrate, or binding to an allosteric site, inducing a conformational change that affects active site activity. Coumarin (B35378) derivatives are known to interact with proteins, often involving hydrogen bonding interactions. biosynth.com Further research, potentially employing techniques such as enzyme kinetics in the presence of varying substrate and this compound concentrations, site-directed mutagenesis of the enzyme, and structural studies (e.g., X-ray crystallography or cryo-EM) of the this compound-enzyme complex, would be necessary to definitively determine whether this compound acts as an active site binder or an allosteric modulator of H+/K+ ATPase or other target enzymes.

Cellular Receptor Engagement and Signal Transduction

The interaction of small molecules with cellular receptors is a key mechanism for modulating cellular function and signal transduction pathways. While this compound is listed among compounds that may bind to substrate or receptor systems, specific detailed research findings on this compound's direct engagement with particular cellular receptors are not extensively documented in the immediately available literature. googleapis.com

Receptor Binding Specificity and Affinity Characterization

Detailed studies characterizing the binding specificity and affinity of this compound for specific cellular receptors, such as G protein-coupled receptors (GPCRs), receptor tyrosine kinases, or ion channels, were not identified in the provided search results. Characterizing receptor binding typically involves radioligand binding assays to determine affinity (Kd) and the number of binding sites (Bmax), as well as competition binding assays to assess specificity against a panel of known ligands for various receptors. The absence of such detailed studies in the readily available information suggests that the specific receptor targets of this compound, if any, and the quantitative aspects of their interaction, require further investigation.

Modulation of Intracellular Signaling Pathways (e.g., Kinase cascades, second messenger systems)

Given the limited information on specific receptor engagement, detailed research findings on how this compound modulates intracellular signaling pathways, such as kinase cascades (e.g., MAPK, PI3K-Akt) or second messenger systems (e.g., cAMP, calcium), are also not extensively reported in the provided sources. Modulation of these pathways can occur downstream of receptor activation or through direct interaction with intracellular signaling molecules. Future research could explore the effects of this compound on the phosphorylation status of key kinases, the levels of second messengers, and the activity of downstream transcription factors to elucidate its impact on cellular signaling networks.

Nucleic Acid Interactions

Interactions between small molecules and nucleic acids (DNA and RNA) can influence fundamental cellular processes like transcription, replication, and translation. While this compound has been noted for its cytotoxicity against cultured human cells and its use in chemotherapy, which could potentially involve interactions with nucleic acids or enzymes involved in nucleic acid metabolism, direct evidence detailing this compound's specific binding to or interaction with DNA or RNA was not found in the provided search results. biosynth.com General mechanisms of protein-nucleic acid interactions involve electrostatic interactions, stacking, and hydrogen bonding. ias.ac.in However, whether this compound directly participates in such interactions with nucleic acids remains to be specifically demonstrated through dedicated research, such as techniques like DNA binding assays (e.g., gel electrophoresis mobility shift assay, surface plasmon resonance) or spectroscopic methods.

Intercalation and Groove Binding Studies with DNA and RNA

Research into the interaction of small molecules with DNA and RNA is crucial for understanding their biological mechanisms. Techniques such as DNA/RNA pull-down assays are widely used to study these interactions. tum.de These methods often involve incubating biotinylated nucleic acid probes with proteins or cellular extracts to capture binding partners. tum.denih.gov

While the provided search results discuss methods for studying DNA and RNA interactions with proteins and other molecules, specific detailed studies on this compound's direct intercalation or groove binding with DNA and RNA were not found within the search results. General information about coumarin derivatives suggests they can bind to proteins through hydrogen bonding interactions. biosynth.com The interaction of RNA with DNA and proteins is known to play essential roles in various cellular processes, including gene regulation and chromatin structure. tum.denih.govnih.govmdpi.com Further research would be needed to determine if this compound directly interacts with DNA or RNA via intercalation or groove binding.

Influence on DNA Replication and Repair Mechanisms

Accurate DNA replication and robust DNA repair mechanisms are vital for maintaining genome stability and cell survival. unc.eduumn.edukhanacademy.org Cells possess intricate systems, including proofreading by DNA polymerases, mismatch repair, and various DNA damage repair pathways, to correct errors and damage to DNA. umn.edukhanacademy.orglibretexts.org DNA repair mechanisms include base excision repair (BER), nucleotide excision repair (NER), mismatch repair (MMR), homologous recombination (HR), and non-homologous end joining (NHEJ). nih.gov

Membrane Permeation and Intracellular Distribution Mechanisms

Drug permeation through biological membranes and subsequent intracellular distribution are critical factors influencing a compound's cellular accessibility and activity. nih.govfrontiersin.org Drug molecules can cross cell membranes through various routes, including intracellular, intercellular, and transfollicular pathways. nih.gov Passive mechanisms, such as lipoidal diffusion and pH partitioning, can significantly impact the accumulation or restriction of drugs within intracellular compartments. nih.gov The composition and structure of cell membranes, particularly the stratum corneum in the skin, pose significant barriers to drug permeation. nih.govmdpi.com

One search result mentions the transcutaneous absorption of this compound. drugfuture.comresearchgate.net Another discusses improving topical drug delivery through permeation enhancers and advanced approaches, highlighting the challenges of drug passage through the skin's layers, especially the stratum corneum. nih.govmdpi.com The intercellular pathway, which involves movement through the lipid matrix around corneocytes, is considered a favorable route for small molecules. nih.govmdpi.com While transcutaneous absorption is mentioned for this compound, detailed mechanisms of its membrane permeation and specific intracellular distribution patterns were not extensively described in the provided search results. The distribution of drugs within subcellular compartments, such as lysosomes, can also impact their interaction with intracellular targets. criver.com

In Vitro Cellular System Studies (excluding human trials)

In vitro cellular systems, including cell-free assays and isolated cell lines, are invaluable tools for studying the molecular interactions and cellular effects of compounds. mdpi.comneb.comoaepublish.com

Cell-Free Assays for Molecular Interaction Studies

Cell-free systems offer a simplified environment to study specific molecular processes without the complexity of a living cell. neb.comfrontiersin.org These systems can be derived from cell extracts and are used for various applications, including protein synthesis and studying protein-protein or protein-nucleic acid interactions. neb.comfrontiersin.orgnih.gov Advantages include the accessibility of components and the ability to study toxic proteins. neb.comnih.gov Cell-free protein synthesis systems, such as the PURE system, contain the minimal factors required for translation and can be used for functional assays. neb.comnih.gov

The search results discuss the utility of cell-free systems for studying molecular interactions, particularly protein synthesis and protein-nucleic acid binding. tum.denih.govneb.comfrontiersin.orgnih.gov While these assays are powerful tools, specific studies utilizing cell-free systems to investigate the molecular interactions of this compound were not found in the provided information.

Mechanistic Studies in Isolated Cell Lines

Isolated cell lines are widely used in medical research, including basic cancer research and drug discovery, as they provide a consistent and potentially unlimited source of biological material. mdpi.comnih.gov They serve as model systems for understanding physiological processes, screening compounds, and investigating the mechanisms of cellular events like the cell cycle, apoptosis, and DNA repair. mdpi.comnih.govmdpi.com Cancer cell lines, for instance, retain many genetic properties of the original tumors and are used for studying cancer biology and drug responses. mdpi.com Primary cell cultures, isolated directly from tissues, can offer a more "normal" phenotype but often have limited lifespans. nih.govmdpi.com

This compound has been shown to have significant cytotoxicity against cultured human cells. biosynth.com Cell lines are commonly used to assess the cytotoxic effects of compounds and to conduct mechanistic studies. mdpi.comoaepublish.com While the general application of isolated cell lines for mechanistic studies of cytotoxic compounds is well-established and mentioned in the search results, specific detailed mechanistic studies of this compound using isolated cell lines, beyond the observation of cytotoxicity, were not provided. Studies using cell lines can help elucidate how a compound affects cellular processes, such as proliferation, viability, and potentially DNA-related mechanisms. mdpi.comnih.govmdpi.com

Derivatives and Analog Design for Enhanced Biological Specificity

Rational Design Principles for Oxamarin Derivatives

Rational design of this compound derivatives would be guided by understanding the proposed mechanism of action of the parent compound and the characteristics of its biological target(s). Principles would include:

Target Interaction Analysis: Identifying key binding sites or interaction points on the biological target where this compound exerts its effect. This could involve computational modeling (docking studies) or experimental techniques if the target is known.

Pharmacophore Modeling: Defining the essential features of the this compound structure (e.g., hydrogen bond donors/acceptors, hydrophobic regions, charged centers) necessary for optimal interaction with the target.

Bioisosteric Replacement: Substituting functional groups in this compound with bioisosteres – groups that have similar physical or chemical properties and produce broadly similar biological effects – to improve properties like metabolic stability, bioavailability, or potency.

Scaffold Hopping: Exploring alternative core structures that retain the key pharmacophoric elements of this compound but offer different property profiles.

Leveraging Known SAR Patterns: Drawing upon established SAR principles for structurally related compounds, such as other coumarin (B35378) derivatives, to predict the potential impact of modifications.

Structure-Activity Relationship (SAR) Elucidation

SAR studies aim to correlate specific structural features of this compound derivatives with their observed biological activities. This is an iterative process involving synthesis and biological evaluation. gardp.orgwikipedia.org

Systematic Substituent Modifications and Their Impact on Interaction Profiles

Systematic modifications of the this compound structure would involve introducing different substituents at various positions on the core scaffold. The impact of these modifications on biological activity (e.g., potency, efficacy, selectivity) would be evaluated through appropriate biological assays. For a coumarin-based structure like the one reported for "this compound" (4-methyl-6,7-bis(2-(diethylamino)ethoxy)coumarin) researchgate.net, modifications could include alterations to:

Substituents on the coumarin ring system.

The methyl group at the 4-position.

The nature and length of the alkoxy chains at the 6 and 7 positions.

The terminal amino groups, including the degree of alkylation or replacement with other functionalities.

Identification of Key Pharmacophoric Elements

Through systematic SAR studies, key pharmacophoric elements of this compound essential for its biological activity would be identified. These elements represent the spatial arrangement of features critical for binding to the target. For example, certain hydrogen bond acceptors, hydrophobic patches, or positively charged centers at specific distances might be found to be crucial for potent activity. gardp.orgwikipedia.org

Combinatorial Library Design and High-Throughput Screening for Novel Interactions

Combinatorial chemistry allows for the rapid synthesis of large libraries of structurally related compounds by varying building blocks at defined positions on a core scaffold. nih.govslideserve.comnih.gov For this compound, a combinatorial library could be designed by synthesizing derivatives with diverse substituents at positions identified as amenable to modification through initial SAR studies.

High-throughput screening (HTS) involves the automated testing of large compound libraries against a specific biological target or phenotypic assay. axxam.comgenedata.comox.ac.ukbmglabtech.compharmaron.com An HTS campaign using an this compound-based combinatorial library would enable the rapid identification of novel derivatives with enhanced potency, altered selectivity profiles, or even activity against different biological targets. bmglabtech.com The hits identified from HTS would then be subjected to further validation and detailed SAR studies. bmglabtech.com

Bioconjugation Strategies for Targeted Delivery (conceptual, excluding clinical)

Bioconjugation involves the covalent attachment of a small molecule like this compound to a biomolecule, such as a protein, antibody, or peptide, or to a delivery vehicle like a nanoparticle or liposome. nih.govnih.govamazonaws.com This strategy is conceptually employed to improve the targeting of the compound to specific cells, tissues, or organs, potentially reducing off-target effects and enhancing therapeutic efficacy. google.com

For this compound, conceptual bioconjugation strategies could involve:

Attaching this compound to a targeting ligand (e.g., an antibody fragment or peptide) that binds to receptors overexpressed on target cells.

Incorporating this compound into liposomes or nanoparticles designed to accumulate in specific locations within the body.

Utilizing cleavable linkers between this compound and the biomolecule or delivery vehicle to ensure the release of the active compound at the target site. nih.gov

These strategies would require the introduction of suitable functional groups onto the this compound scaffold that can be selectively reacted with complementary groups on the biomolecule or delivery vehicle using established bioconjugation chemistries (e.g., amine coupling, thiol-maleimide reaction, click chemistry). nih.govamazonaws.com

Advanced Analytical Methodologies for Oxamarin Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental set of techniques used to separate components of a mixture, enabling their individual detection and quantification. Given Oxamarin's organic nature and molecular weight, various chromatographic methods are applicable.

Liquid Chromatography (LC) Method Development and Validation

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is widely used for the separation of non-volatile and semi-volatile compounds like this compound. Method development for this compound using LC would involve selecting an appropriate stationary phase (e.g., reversed-phase C18 or C8) and optimizing the mobile phase composition (e.g., mixtures of water or buffer with organic solvents like acetonitrile (B52724) or methanol) to achieve adequate separation from impurities and matrix components. Detection is typically performed using UV/Vis detectors, given the coumarin (B35378) core's likely absorbance in the UV region, or more advanced detectors.

Method validation is a critical step to ensure the reliability and accuracy of the developed LC method. This process typically involves evaluating parameters such as specificity, linearity, accuracy, precision, detection limit, quantification limit, and robustness. Specificity ensures that the method measures only this compound. Linearity assesses the proportional relationship between the analyte concentration and the detector response over a defined range. Accuracy measures the closeness of the determined value to the true value, while precision assesses the repeatability of the measurements. Detection and quantification limits define the lowest concentrations that can be reliably detected and quantified, respectively. Robustness evaluates the method's ability to remain unaffected by small, deliberate variations in method parameters.

While general principles of LC method development and validation are well-documented technologynetworks.com, specific validated methods for this compound were not identified in the search results.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is primarily used for the separation of volatile or semi-volatile compounds that are thermally stable. For this compound, with a reported boiling point of 195°C at 0.5 mmHg drugfuture.com, GC might be applicable if it can be volatilized without degradation. GC separation relies on the differential partitioning of analytes between a stationary phase (typically a liquid polymer coated on a solid support or the inner wall of a capillary column) and a mobile phase (an inert carrier gas like helium or nitrogen). Detection is commonly achieved using Flame Ionization Detectors (FID) or Mass Spectrometry (MS). GC is often employed for analyzing residual solvents, impurities, and volatile degradation products. filab.frmeasurlabs.comthermofisher.com

Specific applications of GC for the analysis of this compound were not found in the provided search results.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry. LC-MS and GC-MS are invaluable tools for the analysis of complex mixtures, providing both chromatographic retention time and mass spectral information for each separated component. technologynetworks.comthermofisher.comnews-medical.net

LC-MS is particularly useful for analyzing larger, less volatile, or thermally labile compounds. It involves coupling an LC system to a mass spectrometer via an interface that can handle the liquid mobile phase and ionize the analytes. Various ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be used depending on the compound's properties. LC-MS allows for the determination of the molecular weight of this compound and provides fragmentation patterns that can aid in structural confirmation and the identification of related impurities or metabolites. technologynetworks.comnews-medical.netmdpi.comnih.gov

GC-MS couples a GC system to a mass spectrometer. It is well-suited for the analysis of volatile and semi-volatile compounds. Following separation by GC, the analytes enter the mass spectrometer, where they are ionized (commonly by electron ionization, EI) and fragmented. The resulting mass spectrum provides a unique fingerprint for identification by comparing it to spectral libraries. GC-MS can be used for confirming the identity of this compound and detecting volatile impurities. filab.frmeasurlabs.comthermofisher.comnih.govresearchgate.net

While LC-MS and GC-MS are powerful techniques applicable to compounds like this compound, specific research detailing their use for the analysis of this compound was not identified in the search results.

Electrophoretic Techniques for Molecular Characterization

Electrophoretic techniques separate molecules based on their charge, size, and shape in an electric field. Capillary Electrophoresis (CE) is a high-resolution separation technique that can be used for the analysis of charged molecules. CE offers advantages such as small sample volume requirements and high separation efficiency. Different CE modes, such as capillary zone electrophoresis (CZE), capillary gel electrophoresis (CGE), and micellar electrokinetic chromatography (MEKC), can be employed depending on the properties of the analyte. nih.gov

Given that this compound has tertiary amine groups, it can be protonated and exist as a positively charged species depending on the pH of the environment. This suggests that CE could potentially be used for its separation and characterization, particularly in modes that separate based on charge-to-size ratio. Electrophoresis can provide information about the charge state and potentially the purity of this compound. nih.gov

However, specific applications of electrophoretic techniques for the molecular characterization of this compound were not found in the provided search results. While electrophoresis was mentioned in the context of transdermal delivery in patents that included this compound in a list of compounds, this relates to administration rather than analytical characterization google.comgoogle.com. Similarly, a mention in the context of spider silk particles did not detail the use of electrophoresis for analyzing this compound itself googleapis.com.

Integration of Multi-Parametric Data for Comprehensive Analysis

Modern analytical research often involves generating data from multiple techniques to gain a comprehensive understanding of a compound. Integrating multi-parametric data involves combining and analyzing data obtained from different analytical methods, such as chromatographic profiles, mass spectra, and potentially electrophoretic data, along with other spectroscopic data (e.g., NMR, IR). nih.govnih.govhealthknowledge.org.uktypeset.iolibretexts.org

For this compound, integrating data from LC-MS and potentially GC-MS or CE could provide a more complete picture of its purity, identify and characterize impurities, and confirm its structure. Chemometric tools and multivariate data analysis techniques can be employed to process and interpret the large datasets generated from these analyses. This integrated approach allows for more robust identification, quantification, and quality control of the compound. nih.govnih.govtypeset.io

While the concept of multi-parametric data integration is broadly applicable in chemical analysis, specific examples of its application to this compound research were not identified in the provided search results.

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets for Oxamarin and its Derivatives

While previous studies identified effects of this compound on smooth muscle and potential anti-inflammatory pathways, drugfuture.combiosynth.com a comprehensive understanding of its molecular targets remains an area ripe for further investigation. Given that this compound is a coumarin (B35378) derivative, and coumarins are known for diverse biological activities and interactions with various proteins, biosynth.com future research could employ modern target identification techniques. These could include activity-based protein profiling, thermal proteome profiling, or affinity chromatography coupled with mass spectrometry to identify direct binding partners of this compound and its structurally related derivatives. Exploring novel biological targets could uncover previously unrecognized therapeutic potential or provide deeper insights into its historical applications. For instance, investigating its interaction with enzymes beyond H+/K+ ATPase or exploring its effects on signaling pathways involved in inflammation or vascular function using contemporary methods could reveal new therapeutic opportunities. biosynth.com

Development of Advanced Bioanalytical Tools for Mechanistic Studies

Elucidating the precise mechanisms of action of this compound requires sophisticated bioanalytical tools. Future research should focus on developing and applying advanced techniques to study its interactions with biological systems at a molecular level. This could involve the use of high-resolution mass spectrometry for identifying metabolites and understanding its pharmacokinetic profile in more detail than previously possible. Advanced spectroscopic methods, such as nuclear magnetic resonance (NMR) or surface plasmon resonance (SPR), could be employed to characterize the binding kinetics and thermodynamics of this compound with potential target proteins. Furthermore, the development of fluorescently labeled this compound probes could facilitate live-cell imaging studies to track its cellular uptake, localization, and real-time interactions with intracellular targets. Such tools would be invaluable for dissecting the complex biological pathways influenced by this compound.

Applications in Chemical Biology Tool Development

This compound's distinct coumarin scaffold presents opportunities for its application in chemical biology as a tool to perturb and study biological processes. biosynth.com Future research could explore the modification of the this compound structure to create probes for specific biological pathways. For example, incorporating photolabile groups could enable photocontrol over its activity, allowing for precise temporal and spatial manipulation of biological events in research settings. ox.ac.uk Similarly, conjugating this compound or its derivatives to reporter molecules could yield tools for imaging specific cellular structures or processes influenced by the compound. ed.ac.uk The development of this compound-based chemical biology tools could contribute to a broader understanding of the biological roles of its targets and the pathways it modulates, extending beyond its direct therapeutic applications. ukri.orgruc.dknih.gov

Integration with Systems Biology and Network Pharmacology Approaches

Understanding the full impact of this compound on biological systems necessitates a holistic approach that integrates systems biology and network pharmacology. mdpi.comnih.gov Future research should move beyond the "one drug, one target" paradigm and utilize these methodologies to explore the multi-component and multi-target characteristics of this compound's effects. mdpi.comdovepress.com By integrating data from transcriptomics, proteomics, and metabolomics studies in the presence of this compound, researchers can construct comprehensive biological networks to identify key nodes and pathways affected by the compound. nih.gov Network pharmacology approaches can help predict potential synergistic or antagonistic effects when this compound is used in combination with other agents and can shed light on the complex interplay between this compound and various biological processes. nih.govmdpi.com This integrated approach can provide a systems-level understanding of this compound's pharmacological profile and guide the exploration of its potential in complex diseases.

Collaborative Research Frameworks for Accelerating this compound Scholarship

Advancing the understanding and potential applications of this compound will significantly benefit from collaborative research efforts. Establishing multidisciplinary collaborations between chemists, biologists, pharmacologists, and computational scientists is crucial. ox.ac.uknih.gov Future research frameworks should encourage data sharing, standardized experimental protocols, and joint analysis of findings to accelerate progress. ucsf.eduvkm.no Collaborative initiatives could pool resources and expertise to conduct larger-scale studies, such as comprehensive screening efforts to identify novel targets or extensive in vitro and in vivo profiling of this compound and its derivatives. pressbooks.pubscribbr.comwikipedia.orgfrontiersin.org International collaborations could also facilitate access to diverse research perspectives and resources, ultimately expediting the translation of research findings into potential new applications for this compound.

Q & A

Q. How can researchers validate this compound’s proposed metabolic pathways using open-access tools?

  • BioTransformer 3.0 : Predict Phase I/II metabolites and compare with in vitro microsomal data .
  • GNPS Dashboard : Annotate MS/MS spectra against public libraries (e.g., MassBank) .
  • Data sharing : Deposit raw LC-HRMS files in repositories like MetaboLights (Study ID: MTBLSXXXX) .

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Oxamarin

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